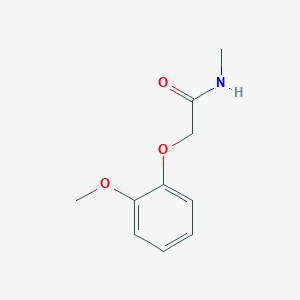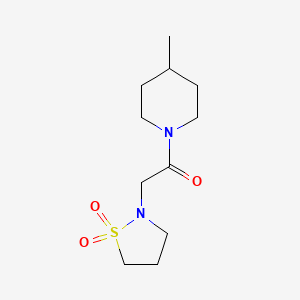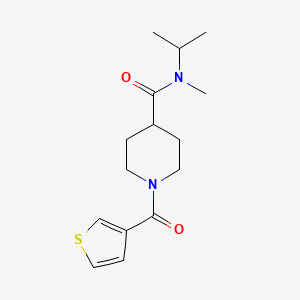
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which are involved in the development of various diseases.
Biochemical and Physiological Effects:
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, indicating its potential as an analgesic and anti-inflammatory agent. It has also been found to inhibit the growth of cancer cells, suggesting its potential as an antitumor agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide in lab experiments is its ability to exhibit a wide range of biological activities. This makes it a useful tool for studying various diseases and their underlying mechanisms. However, one of the main limitations of using this compound is its complex synthesis process, which can make it difficult and time-consuming to obtain in large quantities.
Future Directions
There are several future directions for research on 3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide. One area of interest is its potential as a treatment for various inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is its potential as an antitumor agent, particularly in the treatment of breast and lung cancers. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis process for more efficient production.
Synthesis Methods
The synthesis of 3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a complex process that involves several steps. The first step involves the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with oxirane, which results in the formation of 3-bromo-4-methoxy-N-(oxiran-2-ylmethyl)benzenesulfonamide. This intermediate is then reacted with sodium hydroxide to form the final product, 3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide.
Scientific Research Applications
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. These properties make it a promising candidate for the development of new drugs to treat various diseases.
properties
IUPAC Name |
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S/c1-17-12-5-4-10(7-11(12)13)19(15,16)14-8-9-3-2-6-18-9/h4-5,7,9,14H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJJFQDCIMUZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7564779.png)
![N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7564783.png)

![N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7564798.png)


![N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7564815.png)
![N-[3-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7564821.png)

![N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]benzamide](/img/structure/B7564847.png)

![2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole](/img/structure/B7564879.png)
![2-methyl-N-[1-(oxolan-2-yl)ethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7564886.png)
![N-[(3,4-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564894.png)